Tributylphosphine
Overview
Description
Tributylphosphine is a phosphine derivative that has been extensively studied due to its utility in various chemical reactions. It acts as a catalyst, a promoting reagent, and a reactant in different synthetic processes, contributing to the formation of complex organic compounds with potential biological applications .
Synthesis Analysis
The synthesis of tributylphosphine itself is not detailed in the provided papers, but its role in the synthesis of other compounds is well-documented. For instance, it catalyzes the alpha-P addition on activated alkynes to create P-C-P backbones, which are precursors to biologically important bis-phosphonates . Additionally, tributylphosphine has been used to promote the ring-opening of aziridines, leading to anti-bifunctional products , and to catalyze tandem acyl transfer-cyclization reactions for the synthesis of frutinones .
Molecular Structure Analysis
While the molecular structure of tributylphosphine is not the focus of the provided papers, its ability to influence the structure of other compounds is evident. For example, it has been used to synthesize tris(perfluoroalkyl)phosphines, which are of interest as tunable ligands in coordination chemistry . The reaction of tributylphosphine with cadmium dicyclohexyldithiophosphinate has been studied, revealing the crystal and molecular structures of the resulting compounds .
Chemical Reactions Analysis
Tributylphosphine participates in a variety of chemical reactions. It is an effective organocatalyst for conjugate additions of non-nucleophilic N-containing compounds , and it has been utilized in the Mitsunobu reaction to activate poorly reactive nucleophiles . Its role in the reduction of insulin has also been explored, where it leads to the complete reduction and aminoethylation of the protein .
Physical and Chemical Properties Analysis
The physical and chemical properties of tributylphosphine are not explicitly discussed in the provided papers. However, its reactivity and effectiveness as a catalyst or reagent in various chemical environments suggest that it possesses properties that make it a versatile tool in organic synthesis. Its behavior under hydroformylation conditions has been tested, demonstrating its utility in producing isomeric alcohols with high selectivity .
Scientific Research Applications
Promoting Reagent in Ring-Opening Reactions
Tributylphosphine has been identified as an effective promoting reagent for ring-opening reactions of aziridines. It facilitates the production of anti-bifunctional products with good to excellent yield. This process involves tributylphosphine initiating the reaction by attacking the carbon atom of the aziridine ring as a nucleophile (Hou, Fan, & Dai, 2002).
Enhancing Photoluminescence in Nanocrystals
Tributylphosphine has shown utility in improving the surface state of PbSe nanocrystals, enhancing their photoluminescence intensity. This improvement is also observed in PbSe/CdSe core/shell nanocrystals when tributylphosphine is added prior to the synthesis of the CdSe shell (Zhang, Dai, Li, Zou, Wang, & Yu, 2011).
Catalysis in Organic Synthesis
Tributylphosphine acts as a catalyst in various organic synthesis reactions, such as the synthesis of 3-carbethoxy-2,5-disubstituted-3-pyrrolines through [3+2] cycloaddition. This reaction demonstrates high diastereoselectivity and yields, showcasing tributylphosphine's efficiency as a catalyst (Zhu, Henry, & Kwon, 2005).
Metal Extraction
In the extraction of metals, tributylphosphine oxide (TBPO) is used as an extractant for lead(II) and copper(II) from salicylate media. This method allows for the binary separation of these metals from commonly associated elements, as well as their mutual separation (Sonawale, Ghalsasi, & Argekar, 2001).
Organocatalysis in Additions
Tributylphosphine also serves as an effective organocatalyst for conjugate additions of non-nucleophilic N-containing compounds. It helps in expanding the range of useful pKa's of nucleophiles, offering new insights into the reaction mechanism (Gimbert, Moreno-Mañas, Pérez, & Vallribera, 2007).
Safety And Hazards
properties
IUPAC Name |
tributylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQOTMZNTHZOKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27P | |
Record name | TRIBUTYLPHOSPHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9046998 | |
Record name | Tributylphosphine | |
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Molecular Weight |
202.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tributylphosphine is a colorless to yellowish liquid with a strong garlic-like odor. It is insoluble in water. It is liable to heat and ignite spontaneously in air. If involved in a fire phosphine gas, a highly flammable and toxic gas, will evolve. It is irritating to mucous membranes., Liquid, Colorless to yellowish liquid with a strong odor like garlic; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | TRIBUTYLPHOSPHANE | |
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Record name | Phosphine, tributyl- | |
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Record name | Tributylphosphine | |
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Product Name |
Tributylphosphine | |
CAS RN |
998-40-3 | |
Record name | TRIBUTYLPHOSPHANE | |
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Record name | Tributylphosphine | |
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Record name | Tri-n-butylphosphine | |
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Record name | Tributylphosphine | |
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Record name | Phosphine, tributyl- | |
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Record name | Tributylphosphine | |
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Record name | Tributylphosphine | |
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Record name | TRI-N-BUTYLPHOSPHINE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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